molecular formula C21H34O2 B1679072 Pregnanolone CAS No. 128-20-1

Pregnanolone

Cat. No. B1679072
CAS RN: 128-20-1
M. Wt: 318.5 g/mol
InChI Key: AURFZBICLPNKBZ-YZRLXODZSA-N
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Description

Pregnanolone, also known as Eltanolone, is an endogenous inhibitory neurosteroid produced in the body from progesterone . It is closely related to allopregnanolone and has similar properties . Pregnanolone is a positive allosteric modulator of the GABA A receptor, as well as a negative allosteric modulator of the glycine receptor . It has sedative, anxiolytic, anesthetic, and anticonvulsant effects .


Synthesis Analysis

Pregnanolone is synthesized from progesterone via the enzymes 5β-reductase and 3α-hydroxysteroid dehydrogenase, with 5β-dihydroprogesterone occurring as a metabolic intermediate . It is produced from cholesterol through the action of CYP11A1 (cytochrome P450scc), which is present in many brain regions .


Molecular Structure Analysis

Pregnanolone, also known as 3α,5β-tetrahydroprogesterone (3α,5β-THP) or as 5β-pregnan-3α-ol-20-one, is a naturally occurring pregnane steroid and a derivative of progesterone .


Chemical Reactions Analysis

Pregnanolone is a neurosteroid that promotes microtubule polymerization . It can be further metabolized into other steroids . A synthetic pregnenolone analog was found to increase microtubule polymerization .


Physical And Chemical Properties Analysis

Pregnanolone is lipophilic, meaning it easily crosses cell membranes, including the blood-brain barrier . This unique property allows it to exert influence directly within the brain, impacting neurological functions .

Scientific Research Applications

Neuroprotection and Therapeutic Potential

Pregnanolone, a neurosteroid and GABAA receptor-positive allosteric modulator, has been investigated for its neuroprotective efficacy. In a study by Lumley et al. (2019), pregnanolone was used as an adjunct to benzodiazepine therapy against the chemical warfare nerve agent sarin, showcasing its potential in neuroprotection and therapeutic applications (Lumley et al., 2019).

Role in Pregnancy and Parturition

Pregnanolone isomers exhibit significant changes during pregnancy, influencing neuropsychiatric conditions and the onset of parturition. Pařízek et al. (2005) observed an increase in pregnanolone levels throughout pregnancy, suggesting a potential stabilizing role counterbalancing the stimulating effects of estradiol on parturition (Pařízek et al., 2005). Furthermore, Liang and Rasmusson (2018) detailed the molecular steps in the synthesis of pregnanolone, emphasizing its role in various neuropsychiatric conditions and highlighting the need for further research to optimize interventions (Liang & Rasmusson, 2018).

Anticonvulsant Effects

Pregnanolone glutamate (PA-G), a neuroactive steroid, has shown potent anticonvulsant effects in age-related models of seizures. Kudová et al. (2021) found that PA-G significantly decreased seizure severity, suggesting its potential as a pro-drug for neuroprotection against perinatal neural diseases (Kudová et al., 2021).

NMDA

Receptor ModulationPregnanolone sulfate (PAS) has been shown to modulate NMDA receptors, which are crucial in neurophysiological processes. Kussius et al. (2009) demonstrated that PAS inhibits NMDA receptor activity by shifting active receptors into desensitized conformations, emphasizing its role in neuroprotection and as a therapeutic target against excitotoxic pathologies including acute and chronic neurodegeneration (Kussius, Kaur, & Popescu, 2009).

Effects on Blood Pressure Regulation

Pregnanolone's effects on blood pressure, particularly in models of stress-induced hypertension, have been investigated. A study by Li, Zhao, and Xia (2004) revealed that pregnanolone significantly reduced systolic pressure in stress-induced hypertensive rats, indicating its potential application in cardiovascular health (Li, Zhao, & Xia, 2004).

Membrane Interactions

The membrane interactions of pregnanolone, an intravenous general anesthetic steroid, were characterized by Alakoskela et al. (2004). Their findings suggest that the membrane partitioning of pregnanolone is influenced by the spacing of the phosphocholine head groups as well as by membrane dipole potential, which is crucial in understanding its pharmacological effects (Alakoskela, Söderlund, Holopainen, & Kinnunen, 2004).

Mental Health Implications

The relationships between cerebrospinal fluid GABAergic neurosteroid levels and symptom severity in PTSD were explored by Rasmusson et al. (2019). Their study indicates that plasma allo + pregnan levels correlate negatively with PTSD and negative mood symptoms, suggesting the importance of these neurosteroids in mental health and potential as therapeutic targets (Rasmusson et al., 2019).

Safety And Hazards

Pregnenolone is harmful in contact with skin and if inhaled . It is suspected of causing cancer, damaging fertility, and damaging the unborn child . Pregnenolone was safe and well-tolerated in clinical trials, but some users complain about anxiety and impaired sleep .

Future Directions

While significant progress has been made, there remain gaps in our understanding of pregnenolone . Future research should aim to clarify its long-term safety profile, optimal dosages for specific health outcomes, and its efficacy in diverse demographic groups .

properties

IUPAC Name

1-[(3R,5R,8R,9S,10S,13S,14S,17S)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H34O2/c1-13(22)17-6-7-18-16-5-4-14-12-15(23)8-10-20(14,2)19(16)9-11-21(17,18)3/h14-19,23H,4-12H2,1-3H3/t14-,15-,16+,17-,18+,19+,20+,21-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AURFZBICLPNKBZ-YZRLXODZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@H]4[C@@]3(CC[C@H](C4)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H34O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1046342
Record name Eltanolone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pregnanolone

CAS RN

128-20-1
Record name Pregnanolone
Source CAS Common Chemistry
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Record name Pregnanolone
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Record name Eltanolone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12308
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Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Pregnanolone II
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Record name Eltanolone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5β-Pregnan-3α-ol-20-one
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Record name ELTANOLONE
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Record name Pregnanolone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0062782
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
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Synthesis routes and methods

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6,690
Citations
SR Engel, RH Purdy, KA Grant - Journal of Pharmacology and Experimental …, 2001 - ASPET
… Reduced pregnane neurosteroids such as allopregnanolone and pregnanolone are potent … effects of pregnanolone in vivo. Rats were trained to discriminate 5 mg/kg pregnanolone from …
Number of citations: 57 jpet.aspetjournals.org
P Carl, S Høgskilde, T LANG–JENSEN… - Acta …, 1994 - Wiley Online Library
Eltanolone, a new intravenous steroid anaesthetic agent was administered intravenously in a dose of 0.6 mg kg ‐1 over 45 s to eight healthy male volunteers to evaluate some of its …
Number of citations: 34 onlinelibrary.wiley.com
P Carl, S Högskilde, JW Nielsen, MB Sörensen… - …, 1990 - Wiley Online Library
… and limited clinical investigation with pregnanolone emulsion in male volunteers. … of conjugated pregnanolone was calculated by subtracting the amount of unconjugated pregnanolone …
C Schüle, C Nothdurfter, R Rupprecht - Progress in neurobiology, 2014 - Elsevier
… In particular, certain 3α-reduced metabolites of progesterone such as 3α,5α-tetrahydroprogesterone (allopregnanolone) and 3α,5β-tetrahydroprogesterone (pregnanolone) are potent …
Number of citations: 316 www.sciencedirect.com
L Gyermek - Proceedings of the Society for Experimental …, 1967 - journals.sagepub.com
Pregnanolone (3α-hydroxy 5β-pregnane 20-one) a metabolite of progesterone was found to be a highly potent, short-acting hypnotic agent when administered in solution form …
Number of citations: 64 journals.sagepub.com
R Darbandi-Tonkabon, WR Hastings, CM Zeng… - Journal of Biological …, 2003 - ASBMB
Neuroactive steroids modulate the function of γ-aminobutyric acid, type A (GABA A ) receptors in the central nervous system by an unknown mechanism. In this study we have used a …
Number of citations: 86 www.jbc.org
D Bitran, M Dugan, P Renda, R Ellis, M Foley - Brain research, 1999 - Elsevier
… Intrahippocampal injection of 2.5 μg of the 3β-epimer of pregnanolone did not … μg of pregnanolone; the duration of burying behavior was decreased by 0.5, 2.5 and 5 μg of pregnanolone …
Number of citations: 144 www.sciencedirect.com
DF Covey, D Nathan, M Kalkbrenner, KR Nilsson… - … of Pharmacology and …, 2000 - ASPET
This study reports the actions of enantiomer pairs of anesthetic steroids 3α5αP/ent-3α5αP and 3α5βP/ent-3α5βP as modulators of γ-aminobutyric acid (GABA) A receptors and as …
Number of citations: 103 jpet.aspetjournals.org
JJ Liang, AM Rasmusson - Chronic Stress, 2018 - journals.sagepub.com
… Synthesis of pregnanolone follows similar steps with some … and pregnanolone starting with uptake or synthesis of cholesterol and ending with allopregnanolone and pregnanolone …
Number of citations: 35 journals.sagepub.com
A Pařízek, M Hill, R Kancheva… - The Journal of …, 2005 - academic.oup.com
… of pregnanolone, ie allopregnanolone [3α-hydroxy-5α-pregnan-20-one (P3α,5α)], pregnanolone [… Regarding the second 3α-pregnanolone isomer, pregnanolone acts in a similar way on …
Number of citations: 65 academic.oup.com

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